molecular formula C9H5BrFNO2 B12278467 4-Bromo-5-fluoro-7-methylindoline-2,3-dione

4-Bromo-5-fluoro-7-methylindoline-2,3-dione

Cat. No.: B12278467
M. Wt: 258.04 g/mol
InChI Key: GICXJQGLDMHWKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of indoline-2,3-dione derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the indoline ring .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-7-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce various hydroxy derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoro-7-methylindoline-2,3-dione is unique due to the specific combination of bromine, fluorine, and methyl groups on the indoline-2,3-dione scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

4-bromo-5-fluoro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrFNO2/c1-3-2-4(11)6(10)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14)

InChI Key

GICXJQGLDMHWKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)Br)F

Origin of Product

United States

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